4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the triazole ring in its structure makes it a significant compound in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with this compound in absolute ethanol, using triethylamine as a catalyst . The reaction proceeds under reflux conditions, yielding the desired product in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: It has shown promise in the development of new antifungal, antibacterial, and anticancer agents.
Mechanism of Action
The mechanism of action of 4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-amino-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern on the phenoxy group.
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,3-triazole-3-thiol: Different triazole ring structure.
4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-thiadiazole-3-thiol: Different heterocyclic ring. These compounds share similar pharmacological properties but may differ in their potency, selectivity, and specific applications.
Properties
IUPAC Name |
4-amino-3-[(2,5-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-1-2-6(11)7(3-5)16-4-8-13-14-9(17)15(8)12/h1-3H,4,12H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOOWFDQFIYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=NNC(=S)N2N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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